![molecular formula C18H19N3O2S B2980598 [4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone CAS No. 897483-62-4](/img/structure/B2980598.png)
[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The benzothiazole ring and the piperazine ring are key structural elements . The InChI code for a similar compound is1S/C13H14N2O3S/c1-7-5-8 (2)12-9 (6-7)19-13 (15-12)14-10 (16)3-4-11 (17)18/h5-6H,3-4H2,1-2H3, (H,17,18) (H,14,15,16)
, which provides a detailed description of the molecular structure.
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, such as the one , have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown inhibitory activity against M. tuberculosis, with some derivatives demonstrating better inhibition potency than standard reference drugs .
Antibacterial Activity
A library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which includes the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown good activity against Bacillus subtilis and Staphylococcus aureus .
Cytotoxic Activity
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have been synthesized and screened for their in vitro cytotoxic activity against various cell lines .
Drugability
The synthesized compounds, including the one , have been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of guidelines used in drug discovery to predict whether a chemical compound would make an effective orally active drug in humans .
Organic Synthesis
The compound is synthesized through a multi-step procedure . Its structure is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . This makes it a valuable compound in the field of organic synthesis.
Dopamine and Serotonin Antagonists
3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives are known to affect various biological pathways due to their broad spectrum of activity .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
properties
IUPAC Name |
[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-10-13(2)16-15(11-12)24-18(19-16)21-7-5-20(6-8-21)17(22)14-4-3-9-23-14/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMCAORGBUPHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.